1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Description
The compound “1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one” is a complex organic molecule that contains several functional groups including an azepane ring, a morpholine ring, a pyridazine ring, and a piperazine ring . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (azepane, morpholine, pyridazine, and piperazine rings), which are likely to influence its chemical properties and reactivity .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might refer to how the compound interacts with a particular protein or enzyme in the body. Without specific studies on this compound, it’s not possible to provide a mechanism of action .
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and reactivity. Given its complex structure and the presence of several functional groups, it could be of interest in fields like medicinal chemistry, where researchers are often looking for new compounds with unique properties .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2/c27-20(26-7-3-1-2-4-8-26)17-23-9-11-24(12-10-23)18-5-6-19(22-21-18)25-13-15-28-16-14-25/h5-6H,1-4,7-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZXZFWPWIZGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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